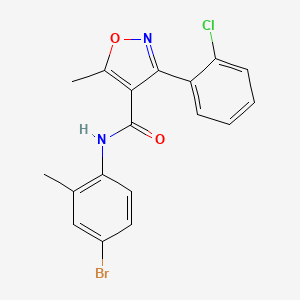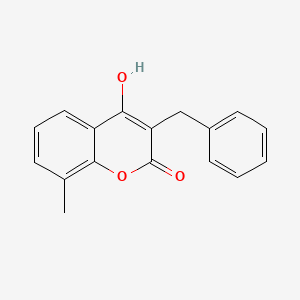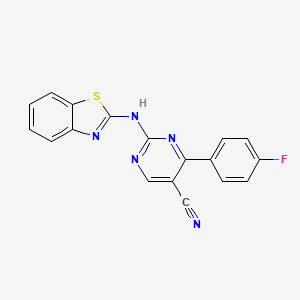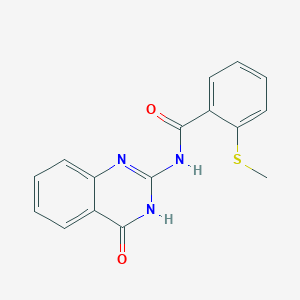![molecular formula C21H26N4O B11029310 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one](/img/structure/B11029310.png)
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-4-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-BUTANONE is a complex organic compound that features a benzimidazole moiety, a pyrrolidinyl group, and a dimethylpyrrole unit
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-4-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-BUTANONE typically involves multi-step organic reactions. The process may start with the formation of the benzimidazole ring through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid. The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, while the dimethylpyrrole unit can be synthesized through cyclization reactions involving appropriate precursors .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-4-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzimidazole and pyrrole rings using suitable reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-4-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-BUTANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-4-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-BUTANONE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The pyrrolidinyl and dimethylpyrrole groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Clemizole: An antihistaminic agent containing a benzimidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring
Uniqueness: 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-4-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-BUTANONE is unique due to its combination of benzimidazole, pyrrolidinyl, and dimethylpyrrole units, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C21H26N4O |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-(2,5-dimethylpyrrol-1-yl)butan-1-one |
InChI |
InChI=1S/C21H26N4O/c1-15-11-12-16(2)24(15)13-6-10-20(26)25-14-5-9-19(25)21-22-17-7-3-4-8-18(17)23-21/h3-4,7-8,11-12,19H,5-6,9-10,13-14H2,1-2H3,(H,22,23) |
InChI Key |
QELNSBMFJIXYNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)N2CCCC2C3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(3-chlorophenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B11029236.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11029244.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide](/img/structure/B11029247.png)
![(4-Benzylpiperazin-1-yl)[4-(4-chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]methanethione](/img/structure/B11029257.png)


![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B11029285.png)
![4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029303.png)
![Tetramethyl 6'-[(4-fluorophenyl)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029306.png)
![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11029318.png)

![N-(4-fluorophenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11029334.png)
